tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate
CAS No.: 1803566-31-5
Cat. No.: VC2609963
Molecular Formula: C10H15BrN2O2S
Molecular Weight: 307.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803566-31-5 |
|---|---|
| Molecular Formula | C10H15BrN2O2S |
| Molecular Weight | 307.21 g/mol |
| IUPAC Name | tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate |
| Standard InChI | InChI=1S/C10H15BrN2O2S/c1-10(2,3)15-9(14)12-5-4-7-6-16-8(11)13-7/h6H,4-5H2,1-3H3,(H,12,14) |
| Standard InChI Key | XQIWDCFENCGYGA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCC1=CSC(=N1)Br |
| Canonical SMILES | CC(C)(C)OC(=O)NCCC1=CSC(=N1)Br |
Introduction
Chemical Identity and Physical Properties
tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate is characterized by specific chemical identifiers and physical properties that define its behavior in various chemical and biological environments. The compound possesses a molecular weight that places it in an appropriate range for drug-like molecules while maintaining functional groups that enable further chemical modifications.
Chemical Identifiers and Basic Information
The compound is uniquely identified through various chemical notation systems, allowing for consistent reference across scientific literature and databases.
| Parameter | Value |
|---|---|
| CAS Number | 1803566-31-5 |
| Molecular Formula | C₁₀H₁₅BrN₂O₂S |
| Molecular Weight | 307.21 g/mol |
| IUPAC Name | tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate |
| InChI | InChI=1S/C10H15BrN2O2S/c1-10(2,3)15-9(14)12-5-4-7-6-16-8(11)13-7/h6H,4-5H2,1-3H3,(H,12,14) |
| InChIKey | XQIWDCFENCGYGA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCC1=CSC(=N1)Br |
These chemical identifiers provide essential information for researchers to accurately identify and work with this compound .
Structural Features and Characteristics
The molecular structure of tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate contains several key functional groups that contribute to its chemical reactivity and potential biological activities. The compound features:
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A 2-bromo-1,3-thiazole ring: A heterocyclic structure containing both sulfur and nitrogen atoms, with a bromine atom at the 2-position, providing a reactive site for further modifications
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An ethyl linker: Connecting the thiazole ring to the carbamate functionality, providing conformational flexibility
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A tert-butyloxycarbonyl (Boc) protecting group: A common protecting group for amines in organic synthesis, characterized by its acid lability and base stability
The bromine atom at the 2-position of the thiazole ring is particularly significant as it provides a reactive site for various coupling reactions, including palladium-catalyzed cross-coupling reactions, which can enable further functionalization of the molecule.
Synthesis Methods
The preparation of tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate involves specific synthetic routes that can be adapted for both laboratory-scale synthesis and industrial production.
Industrial Production Considerations
Industrial production of tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate would employ similar synthetic routes but on a larger scale, with additional considerations for cost-effectiveness, safety, and environmental impact. Industrial processes would utilize:
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Industrial-grade reagents and solvents
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Optimized reaction conditions for maximum yield and purity
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Advanced purification techniques such as recrystallization or chromatography
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Quality control measures to ensure batch-to-batch consistency
The industrial process would need to address challenges such as the handling of large quantities of reactive materials, waste management, and the scaling of purification steps.
Biological Activity and Applications
The thiazole scaffold present in tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate is associated with diverse biological activities, making this compound potentially valuable in medicinal chemistry and drug discovery.
Applications in Medicinal Chemistry
The compound's structure makes it valuable in medicinal chemistry for several reasons:
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As a building block: The reactive bromine at the 2-position of the thiazole ring allows for further functionalization to create diverse chemical libraries
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As a protected intermediate: The Boc-protected amine can be selectively deprotected under acidic conditions to reveal the free amine for further derivatization
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As a potential pharmacophore: The thiazole ring system is present in numerous biologically active compounds and approved drugs
Research on tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate and structurally related compounds is primarily focused on their potential applications in medicinal chemistry. The compound's ability to interact with biological targets makes it a candidate for further investigation in drug discovery programs.
Thiazole Derivatives in Drug Discovery
The importance of thiazole-containing compounds in drug discovery is well-established, with numerous marketed drugs containing this heterocyclic scaffold. Examples include:
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Ritonavir and dasatinir (antiviral and anticancer drugs)
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Sulfathiazole and sulfamethizole (antibacterial agents)
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Tiazofurin (antineoplastic agent)
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Nizatidine (histamine H2-receptor antagonist)
The presence of the thiazole ring in tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate suggests potential for similar biological activities, particularly when incorporated into more complex molecular structures.
Structural Analogs and Related Compounds
Several structural analogs of tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate appear in the scientific literature, providing context for understanding the potential chemical and biological properties of this compound.
Key Structural Analogs
Notable structural analogs include:
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tert-Butyl (2-bromothiazol-4-yl)carbamate (CAS: 1245647-95-3): Differs in the attachment point of the carbamate group, which is directly connected to the thiazole ring rather than through an ethyl linker
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tert-Butyl 4-bromothiazol-2-ylcarbamate (CAS: 944804-88-0): Features a different regiochemistry, with the bromine at the 4-position and the carbamate at the 2-position of the thiazole ring
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tert-Butyl (2-(aminooxy)ethyl)carbamate (CAS: 75051-55-7): Contains an aminooxy functionality instead of the thiazole ring, but maintains the tert-butyl carbamate group
These structural variations can significantly impact chemical reactivity, stability, and biological activity profiles.
Structure-Activity Relationships
Understanding the relationship between structural modifications and biological activity is crucial for rational drug design. In the case of thiazole derivatives like tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate, several structural features can influence biological activity:
These structure-activity relationships can guide the development of more potent and selective compounds for specific biological targets.
Analytical Characterization
Proper characterization of tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate is essential for confirming its identity, purity, and structural features.
Spectroscopic Analysis
Various spectroscopic techniques can be employed for the characterization of tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the tert-butyl group (typically around 1.4-1.5 ppm), the ethyl linker protons, and the thiazole C-H (typically around 6.5-7.5 ppm)
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¹³C NMR would reveal signals for the carbonyl carbon of the carbamate group, the carbons of the tert-butyl group, and the distinct carbons of the thiazole ring
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Infrared (IR) Spectroscopy:
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Characteristic bands for the N-H stretching (around 3300-3400 cm⁻¹)
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C=O stretching of the carbamate group (around 1700 cm⁻¹)
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C-S and C=N stretching bands from the thiazole ring
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Mass Spectrometry:
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The molecular ion peak at m/z 307/309 (with the characteristic isotope pattern for bromine)
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Fragmentation patterns including loss of the tert-butyl group or the carbamate moiety
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Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be used for monitoring the purity of tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate and for following reaction progress during its synthesis.
X-ray Crystallography
Current Research and Future Perspectives
Research on tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate continues to evolve, with several promising directions for future investigation.
Emerging Applications
Current research suggests several potential applications for tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate and related compounds:
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As intermediates in the synthesis of more complex molecular structures with potential biological activity
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In the development of chemical libraries for high-throughput screening
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As building blocks for peptidomimetics and other biologically relevant molecules
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In the exploration of novel thiazole-based pharmacophores for specific disease targets
Challenges and Opportunities
Several challenges and opportunities exist in the research and development of tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate:
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Optimization of synthetic routes for improved yield and purity
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Exploration of the full spectrum of potential biological activities
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Development of structure-activity relationships to guide molecular design
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Investigation of the compound's pharmacokinetic and toxicological profiles
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